2-アミノ-4-ブロモ-5-フルオロフェノール

概要

説明

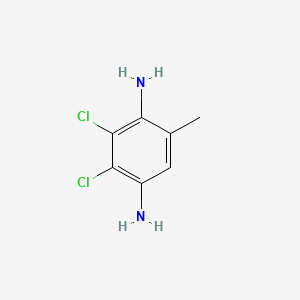

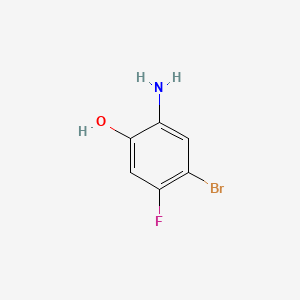

2-Amino-4-bromo-5-fluorophenol is a compound with the molecular formula C6H5BrFNO . It has a molecular weight of 206.01 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 2-Amino-4-bromo-5-fluorophenol involves the use of sodium dithionite in ethanol and water . The mixture is refluxed for 1 hour, after which the salts are filtered off and the filtrate is partially concentrated .Molecular Structure Analysis

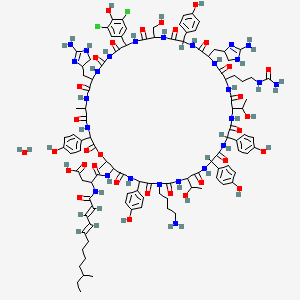

The linear structure formula of 2-Amino-4-bromo-5-fluorophenol is C6H5BrFNO . It has 10 heavy atoms and 6 aromatic heavy atoms .Chemical Reactions Analysis

The ortho-position amine and hydroxyl groups make 2-Amino-4-bromo-5-fluorophenol an ideal precursor for the syntheses of benzoxazoles and benzoxazines .Physical And Chemical Properties Analysis

2-Amino-4-bromo-5-fluorophenol has a boiling point of 288.7±40.0°C at 760 mmHg . Its melting point is between 103-107°C . It has a flash point of 128.4 . It is soluble in water .科学的研究の応用

化学合成

“2-アミノ-4-ブロモ-5-フルオロフェノール” はフェノールのハロゲン化誘導体であり、さまざまな反応において触媒および試薬として作用する能力が研究されています . これは、化学式

C6H5BrFNOC_6H_5BrFNOC6H5BrFNO

を持つ固体です。反応中間体の調製

この化合物は、多環式 5-HT 3 および 5-HT 4 アンタゴニストの合成に必要な反応中間体の調製に使用できます .

求核置換反応

これは、2,2′,4,4′-テトラブロモジフェニルヨードニウムクロリド(ヨードリル塩)の求核置換に使用できます .

ベンゾオキサゾールとベンゾオキサジンの合成

オルト位のアミンとヒドロキシル基により、“2-アミノ-4-ブロモ-5-フルオロフェノール” はベンゾオキサゾールとベンゾオキサジンの合成に理想的な前駆体となります .

インビトロ細胞毒性試験

“2-アミノ-4-ブロモ-5-フルオロフェノール” を含むヘテロレプティックスズ(IV)錯体は、ヒト癌細胞に対してインビトロ細胞毒性を示しました .

材料科学

この化合物は、材料科学研究にも使用されています . シグマアルドリッチの科学者チームは、ライフサイエンス、材料科学、化学合成、クロマトグラフィー、分析など、あらゆる研究分野の経験を持っています .

作用機序

Target of Action

Similar compounds have been used in the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists , suggesting potential interactions with serotonin receptors.

Mode of Action

It’s known that the compound contains functional groups (amine and hydroxy) that can coordinate to a metal center to form 5-membered ring complexes . This property could potentially influence its interaction with its targets.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . These properties could potentially impact its bioavailability and therapeutic efficacy.

Result of Action

A heteroleptic tin (iv) complex with a similar compound has shown in vitro cytotoxicity towards human cancer cells , suggesting potential antitumor activity.

Action Environment

The action of 2-Amino-4-bromo-5-fluorophenol can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by storage conditions . It is recommended to store the compound in a sealed container at room temperature . Additionally, safety precautions should be taken to avoid inhalation, ingestion, and contact with skin and eyes .

実験室実験の利点と制限

FBAP is a useful reagent for laboratory experiments due to its low toxicity, ease of synthesis, and wide range of applications. However, it can be difficult to obtain in large quantities, and it is not suitable for use in humans or animals due to its potential toxicity.

将来の方向性

There are a number of potential future applications for FBAP, including its use in the synthesis of new organic compounds and its use as a therapeutic agent. Additionally, it could be used to study the mechanisms of action of various enzymes and proteins, as well as to develop new drugs and treatments for various diseases. It could also be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used to study the effects of dietary supplements on health and disease.

Safety and Hazards

生化学分析

Biochemical Properties

The biochemical properties of 2-Amino-4-bromo-5-fluorophenol are not fully understood yet. It is known that this compound can participate in various biochemical reactions. For instance, it can undergo nucleophilic substitution and oxidation reactions at the benzylic position

Temporal Effects in Laboratory Settings

It is known that this compound is stable when stored in a sealed container at room temperature .

特性

IUPAC Name |

2-amino-4-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQHWQPZDBGSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653397 | |

| Record name | 2-Amino-4-bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016234-89-1 | |

| Record name | 2-Amino-4-bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)

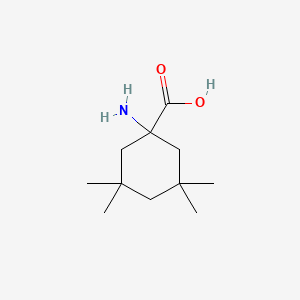

![N,N-Dimethyl-N'-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B576715.png)